molecular formula C11H17NO B12076230 1-(3-Methoxyphenyl)butan-1-amine

1-(3-Methoxyphenyl)butan-1-amine

Cat. No.: B12076230
M. Wt: 179.26 g/mol
InChI Key: RYUMQUUDOXZEBD-UHFFFAOYSA-N
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Description

Contextualizing Arylalkylamines within Organic Chemistry Research

Arylalkylamines serve as crucial building blocks and key intermediates in the synthesis of more complex molecular architectures. Their chemical behavior is governed by the interplay between the aromatic ring and the amino group, influencing reactivity in reactions such as electrophilic aromatic substitution, N-alkylation, and acylation. The electronic nature of substituents on the aryl ring can significantly modulate the nucleophilicity and basicity of the amine, providing a powerful tool for fine-tuning the compound's properties for specific applications in medicinal chemistry, materials science, and catalysis.

Overview of the Research Landscape for Methoxyphenyl-Substituted Amines

Within the broader class of arylalkylamines, those bearing a methoxy-substituted phenyl group are of particular academic and industrial interest. The methoxy (B1213986) group, being an electron-donating substituent, can influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. Research into methoxyphenyl-substituted amines has led to the development of compounds with a wide range of therapeutic applications. The position of the methoxy group on the aromatic ring (ortho, meta, or para) is a critical determinant of a compound's biological activity and metabolic stability, making the systematic investigation of different isomers a key aspect of drug discovery and development.

Rationale for Focused Academic Inquiry into 1-(3-Methoxyphenyl)butan-1-amine

The compound this compound has emerged as a subject of focused academic inquiry due to its specific structural features. The presence of a butylamine (B146782) chain attached to a 3-methoxyphenyl (B12655295) ring creates a molecule with potential for diverse chemical interactions. The meta-position of the methoxy group, in particular, offers a unique electronic and steric environment compared to its ortho and para isomers. Academic research into this compound aims to elucidate its fundamental chemical properties, develop efficient synthetic routes, and explore its potential as a precursor for novel compounds with valuable applications in various fields of chemical and pharmaceutical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

1-(3-methoxyphenyl)butan-1-amine

InChI

InChI=1S/C11H17NO/c1-3-5-11(12)9-6-4-7-10(8-9)13-2/h4,6-8,11H,3,5,12H2,1-2H3

InChI Key

RYUMQUUDOXZEBD-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC(=CC=C1)OC)N

Origin of Product

United States

Chemical Reactivity and Transformation Pathways

Reactivity of the Amine Functional Group

The primary amine group (-NH2) is a key site of reactivity, characterized by the nucleophilicity and basicity of the nitrogen atom. This allows it to participate in a range of oxidation and reduction-based transformations.

The primary amine in 1-(3-Methoxyphenyl)butan-1-amine can be oxidized to form either an imine or, under more vigorous conditions, a nitrile. The oxidation to an imine involves the formation of a carbon-nitrogen double bond. This transformation can be achieved using various oxidizing agents. For instance, quinone-catalyzed oxidative methods have been shown to be effective for converting amino alcohols to imines, a reaction pathway that highlights the susceptibility of the amine group to oxidation. beilstein-journals.org Electrochemical methods, often mediated by reagents like 2,2,6,6-tetramethylpiperidin-1-yloxyl (TEMPO), can also facilitate the oxidation of primary amines to nitriles. nih.gov The choice of oxidant and reaction conditions determines the final product, with stronger conditions or specific catalytic systems favoring the more completely oxidized nitrile. researchgate.netresearchgate.net

The general pathway for the oxidation of a primary amine involves the removal of two hydrogen atoms, one from the nitrogen and one from the adjacent carbon, to form the imine. Further oxidation can lead to the corresponding nitrile.

Table 1: Representative Oxidation Reactions of the Amine Group

Transformation Product Type General Reagents/Conditions
Amine to Imine Imine Mild oxidizing agents (e.g., MnO₂, quinone catalysts) beilstein-journals.org

While the primary amine itself is in a reduced state, it can be converted to secondary or tertiary amines through a process known as reductive amination. masterorganicchemistry.com This two-step sequence involves first reacting this compound with an aldehyde or ketone to form an intermediate imine (or enamine). This imine is then reduced in situ to the corresponding secondary or tertiary amine. This method avoids the common problem of over-alkylation that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com

Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and, more selectively, sodium cyanoborohydride (NaBH₃CN), which can reduce the imine intermediate in the presence of the starting aldehyde. masterorganicchemistry.com For example, reaction with formaldehyde (B43269) followed by reduction would yield the N-methylated secondary amine, while reaction with acetone (B3395972) would yield the N-isopropyl secondary amine. A second iteration of this process can produce a tertiary amine.

Reactions Involving the Methoxyaryl Moiety

The methoxy-substituted benzene (B151609) ring is the other major site of reactivity in the molecule, primarily undergoing electrophilic substitution on the ring and nucleophilic substitution at the methoxy (B1213986) group itself.

The methoxy group (-OCH₃) is generally a poor leaving group, making direct nucleophilic aromatic substitution (SₙAr) on the methoxy-bearing carbon challenging. masterorganicchemistry.com SₙAr reactions typically require the aromatic ring to be electron-poor, activated by strong electron-withdrawing groups. masterorganicchemistry.comyoutube.com The methoxy group, being electron-donating, deactivates the ring toward nucleophilic attack.

However, under specific conditions, the methoxy group can be substituted. One reported method involves using a sodium hydride-iodide composite to facilitate the intramolecular nucleophilic amination of methoxy arenes, where a tethered amine displaces the methoxy group. ntu.edu.sg Another pathway for substitution on such electron-rich rings is the benzyne (B1209423) mechanism, which occurs under very strong basic conditions (e.g., with sodium amide, NaNH₂) and proceeds through an elimination-addition sequence via a highly reactive benzyne intermediate. youtube.commasterorganicchemistry.com More commonly, reactions at this site involve the cleavage of the methyl-oxygen bond (demethylation) using strong protic acids like HBr or Lewis acids such as BBr₃ to yield the corresponding phenol.

The methoxy group is a powerful activating group for electrophilic aromatic substitution (SₑAr), increasing the electron density of the benzene ring. wikipedia.org It directs incoming electrophiles to the positions ortho and para to itself. In this compound, the C-1, C-3, and C-5 positions are already substituted. Therefore, electrophilic attack is directed to the C-2, C-4, and C-6 positions. The C-2 and C-6 positions are ortho to the methoxy group, while the C-4 position is para.

A key example of this reactivity is the Vilsmeier-Haack reaction, which is used for the formylation of activated aromatic compounds. chemistrysteps.comwikipedia.org The reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.org This reagent is a mild electrophile that reacts readily with electron-rich rings like anisole (B1667542) derivatives. asiapharmaceutics.inforesearchgate.netresearchgate.net For this compound, the Vilsmeier-Haack reaction would introduce a formyl group (-CHO) at the ortho and para positions relative to the methoxy group. Other standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts alkylation/acylation would also be directed to these activated positions. minia.edu.egmsu.edu

Table 2: Representative Electrophilic Aromatic Substitution Reactions

Reaction Type Electrophile Typical Reagents Expected Product Position(s)
Vilsmeier-Haack Vilsmeier Reagent POCl₃, DMF Ortho, Para to -OCH₃
Nitration NO₂⁺ HNO₃, H₂SO₄ Ortho, Para to -OCH₃
Bromination Br⁺ Br₂, FeBr₃ Ortho, Para to -OCH₃

Carbon-Nitrogen Bond Transformations

The carbon-nitrogen (C-N) bond in this compound is central to its chemistry. Several of the reactions already discussed represent transformations of this bond.

The oxidation of the primary amine to an imine (Section 3.1.1) transforms the C-N single bond into a C=N double bond, altering the geometry and reactivity at that center. The subsequent reduction of this imine back to a secondary or tertiary amine via reductive amination (Section 3.1.2) is another key transformation that modifies the substitution on the nitrogen atom while preserving the C-N single bond framework. These reactions allow for the elaboration of the amine group, attaching new alkyl substituents in a controlled manner.

Beyond these, C-N bond formation is the cornerstone of the synthesis of the parent molecule itself, while C-N bond cleavage can occur under specific, often more forceful, reaction conditions not typically employed in standard synthetic modifications. The reactivity pathways generally favor transformations that modify the substitution on the nitrogen or the oxidation state of the adjacent carbon, rather than outright cleavage of the stable C-N bond.

Hydroamination Reactions

Conjugate Addition Reactions

Conjugate addition, or Michael addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. wikipedia.orgmasterorganicchemistry.com It involves the 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). wikipedia.orgorganic-chemistry.org

The ketone structure analogous to this compound for studying conjugate addition would be an α,β-unsaturated ketone, such as 1-(3-methoxyphenyl)but-2-en-1-one. The addition of nitrogen nucleophiles, including N-heterocycles, to such acceptors is a valuable method for synthesizing β-amino carbonyl compounds. mdpi.com

The reaction proceeds via nucleophilic attack at the β-carbon of the enone, which is rendered electrophilic by the electron-withdrawing carbonyl group. masterorganicchemistry.comlibretexts.org This forms a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final product. masterorganicchemistry.comlibretexts.org While simple amines can act as nucleophiles in this reaction, the use of N-heterocycles like purines, imidazoles, and benzotriazoles has been explored, particularly in asymmetric synthesis. beilstein-journals.orgnih.gov

The development of catalytic systems, including organocatalysts like N-heterocyclic carbenes (NHCs) and metal catalysts, has expanded the scope and efficiency of these reactions. pkusz.edu.cnnih.gov For instance, rhodium-catalyzed asymmetric 1,4-addition has been successfully applied to α,β-unsaturated amides and lactams, which are structurally related to the target enones. beilstein-journals.org These reactions often exhibit high yields and excellent control over stereochemistry. beilstein-journals.org

Examples of Michael Addition with Nitrogen Nucleophiles
Nucleophile (Michael Donor)Acceptor TypeCatalyst/ConditionsKey FeatureReference
N-Heterocycles (Purines, Benzotriazole)α,β-Unsaturated ImidesRhodium-based catalystsAsymmetric 1,4-addition with excellent enantioselectivity. beilstein-journals.org
Secondary Amines (e.g., Pyrrolidine)1,2,3-TriazineMild, additive-free conditionsDirect synthesis of β-aminoenals via nucleophilic addition. nih.gov
Primary and Secondary Aminesα,β-Unsaturated KetonesTypically base-catalyzedClassic method for forming β-amino ketones; often thermodynamically controlled. mdpi.comlibretexts.org
Alcohols (as O-nucleophile analog)α,β-Unsaturated Ketones/EstersN-Heterocyclic Carbene (NHC)Catalyzes conjugate addition via a Brønsted base mechanism. nih.gov

Derivatives and Analogues of 1 3 Methoxyphenyl Butan 1 Amine

Structural Modifications and Design Principles

The design of derivatives and analogues of 1-(3-Methoxyphenyl)butan-1-amine is guided by established principles of medicinal chemistry. Modifications typically target three main areas of the molecule: the flexible butane (B89635) chain, the substituted phenyl ring, and the integration of the core structure into larger, more complex molecular frameworks.

Alterations to the Butane Chain (e.g., Branching, Cyclization)

The four-carbon chain of this compound is a prime target for modification to explore the impact of steric bulk and conformational rigidity.

Branching: Introducing branches to the alkyl chain can significantly influence a molecule's interaction with biological targets. For instance, the synthesis of branched analogues like 3-amino-1-phenylbutane can be achieved through multi-enzymatic cascade systems, offering a green alternative to traditional chemical synthesis. mdpi.com Such biocatalytic approaches, using a transaminase coupled with a pyruvate (B1213749) decarboxylase, can produce specific chiral amines from prochiral ketones. mdpi.com The general method of reductive amination of the corresponding phenyl-butan-one precursor is a versatile route for creating a variety of branched and unbranched derivatives.

Cyclization: Constraining the flexible butane chain into a cyclic system is a powerful strategy to reduce conformational flexibility and potentially enhance binding affinity for a target. Various methods can be employed to create cyclic analogues. Electrophile-mediated cascade cyclization of related propargylamine-based 1,6-diynes can yield complex polycyclic structures like 1H-isoindoliums. rsc.org Another approach involves the palladium-catalyzed cyclization of propargylamines to generate functionalized quinoline (B57606) heterocycles. mdpi.com Furthermore, methods like the LDA-mediated cyclization of o-(alkylsulfonyl)benzyl azides have been developed to synthesize dihydrobenzo[b]thiophen-3-amine 1,1-dioxides, demonstrating a pathway to fused ring systems. researchgate.net These strategies showcase how the linear butane chain can be incorporated into rigid ring structures, a key principle in drug design.

Modifications to the Methoxyphenyl Group (e.g., Substituent Position, Additional Methoxy (B1213986) Groups)

The methoxyphenyl group offers numerous avenues for modification, including altering the position of the methoxy substituent, adding more methoxy groups, or introducing different substituents altogether. These changes can modulate the electronic properties and binding interactions of the molecule.

Substituent Position: The position of the methoxy group on the phenyl ring is critical. Syntheses for the isomeric 1-(4-methoxyphenyl)ethylamine and 1-(4-methoxyphenyl)butanone have been developed, highlighting the feasibility of creating ortho-, meta-, and para-isomers. google.comgoogle.com The choice of starting material, such as 2'-methoxybutyrophenone (B3186909) for the ortho-isomer or p-methoxy benzyl (B1604629) chloride for the para-isomer, dictates the final position of the substituent. google.comnih.gov Comparing the properties of these isomers is a classic strategy in structure-activity relationship (SAR) studies. nih.govnih.gov

Additional Methoxy Groups: The introduction of additional methoxy groups, leading to dimethoxy or trimethoxy derivatives, is a common strategy in the design of phenylalkylamine analogues. For example, a series of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine were synthesized to evaluate their biological activities. nih.gov Such modifications can significantly alter the molecule's interaction with biological targets, as seen in studies of dimethoxyphenylalkylamine derivatives and their rigidified analogues. nih.govnih.gov These studies help to map the binding pockets of receptors and enzymes. nih.govnih.gov

The following table summarizes examples of modifications to the methoxyphenyl group and the resulting derivatives.

Modification Type Example Precursor/Derivative Synthetic Approach Reference
Methoxy at 4-position1-(4-Methoxyphenyl)ethylamineReductive amination of 4-methoxyacetophenone google.com
Methoxy at 2-position1-(2-Methoxyphenyl)butan-1-oneKetone precursor for amine synthesis nih.gov
Dimethoxy substitution2-(3,4-Dimethoxyphenyl)ethylamine derivativesAcylation of the primary amine nih.gov
Dimethoxy substitutionN-methylhomoveratrylamine derivativesSynthesis from 3,4-dimethoxyphenyl precursors nih.gov

Incorporation into Complex Molecular Scaffolds (e.g., Piperazine (B1678402) Derivatives)

A sophisticated design strategy involves using the 1-(3-methoxyphenyl) group as a key fragment within a larger, more complex molecular scaffold. Piperazine derivatives are a prominent example of this approach, valued for their prevalence in biologically active compounds.

The 3-methoxyphenyl (B12655295) moiety can be readily attached to a piperazine ring. For instance, 1-(3-Methoxyphenyl)piperazine is synthesized by reacting m-bromoanisole with piperazine, often using a palladium catalyst in a solvent like o-xylene. This serves as a versatile intermediate for further chemical elaboration.

Synthesis of Derivative Libraries

To efficiently explore the chemical space around this compound, researchers often employ strategies for the parallel synthesis of a large number of related compounds, known as a derivative library.

Strategies for Compound Library Generation Using Core Scaffolds

The generation of compound libraries is a cornerstone of modern drug discovery. The process begins with a central "scaffold," which in this case would be the this compound core. The library is then built by systematically attaching different chemical groups (substituents) at various points on the scaffold.

This approach, known as diversity-oriented synthesis (DOS), aims to create a wide range of structurally distinct molecules. One strategy involves using a common intermediate that can be subjected to different reaction conditions to produce unique skeletons. For example, a single allene-containing scaffold can be treated with various transition metal catalysts to generate three different structural classes of compounds.

Analogous Synthesis Routes for Derivatives

The creation of a derivative library relies on robust and adaptable synthetic routes that can accommodate a variety of starting materials. The synthesis of derivatives of this compound can be achieved through several analogous pathways.

A primary method is the reductive amination of a corresponding ketone precursor (e.g., 1-(3-methoxyphenyl)butan-1-one). This reaction can be performed with a wide range of amines (ammonia, primary amines, secondary amines) and reducing agents, including biocatalytic methods like enzymatic reductive amination, to generate a diverse set of primary, secondary, and tertiary amine products. researchgate.net

Another versatile method is the Grignard reaction . Treating a suitable starting material, such as 1-N-phenyl-2-pyrrolidinone, with different Grignard reagents (RMgX) can lead to the synthesis of various 1-aryl-4-(arylamino)butan-1-one analogues, which are precursors to the desired amines. zenodo.org

The table below outlines some of the key synthetic reactions that can be adapted to produce a library of derivatives.

Reaction Type Description Example Application Reference
Reductive AminationReaction of a ketone with an amine followed by reduction to form a new C-N bond.Synthesis of chiral amines from ketones using enzymes. mdpi.comresearchgate.net
Grignard ReactionAddition of an organomagnesium halide (Grignard reagent) to a carbonyl group.Synthesis of 1-aryl-4-(arylamino)butan-1-one analogues. zenodo.org
Cyclization ReactionsIntramolecular reactions to form new ring systems.Palladium-catalyzed cyclization of propargylamines to form quinolines. mdpi.com

By employing these varied synthetic strategies, chemists can systematically modify every part of the this compound structure, generating extensive libraries of novel compounds for scientific investigation.

Structure-Activity Relationship (SAR) Studies of Related Compounds

Impact of Structural Variations on Biological Activity Profiles (e.g., Antioxidant, Antimicrobial)

The biological activity of derivatives of this compound is significantly influenced by the nature and position of substituents on the phenyl ring and modifications to the butan-1-amine side chain. These variations can modulate the compound's electronic and steric properties, thereby affecting its interaction with biological targets.

Antioxidant Activity:

The antioxidant potential of phenolic and methoxy-substituted compounds is a subject of considerable research. The presence of a methoxy (-OCH3) group on the phenyl ring is generally known to enhance antioxidant activity. nih.govscispace.com This is attributed to the electron-donating nature of the methoxy group, which can stabilize the resulting phenoxy radical formed during the antioxidant process. Studies on various phenolic acids have demonstrated that methoxyl groups promote their antioxidant capabilities. nih.govscispace.com

The position of the methoxy group is also a critical determinant of antioxidant efficacy. Research on different classes of compounds, including ketamine analogs, has indicated that substituents at the 2- and 3-positions of the phenyl ring often lead to greater activity compared to those at the 4-position. This suggests that the meta position of the methoxy group in this compound could be favorable for antioxidant activity.

Furthermore, the presence of a hydroxyl (-OH) group, particularly in conjunction with a methoxy group, can significantly boost antioxidant effects. While this compound itself does not possess a hydroxyl group, its derivatives that include this functional group would be expected to exhibit enhanced antioxidant properties. The following table, derived from studies on related phenolic compounds, illustrates the general impact of methoxy and hydroxyl substitutions on antioxidant activity.

Substituent on Phenyl RingGeneral Impact on Antioxidant ActivityRationale
Methoxy (-OCH3)Enhances activityElectron-donating nature stabilizes radical intermediates. nih.govscispace.com
Hydroxyl (-OH)Significantly enhances activityActs as a hydrogen donor to neutralize free radicals.
Multiple Methoxy/Hydroxyl GroupsGenerally increases activity furtherProvides more sites for radical scavenging.
Electron-withdrawing Groups (e.g., -NO2, -Cl)Generally decreases activityDestabilizes the radical cation, hindering donation of an electron.

Antimicrobial Activity:

The antimicrobial properties of amine-containing compounds are influenced by factors such as the length of the alkyl chain and the substitution pattern on the aromatic ring. For alkylamines, a chain length of 11 to 15 carbon atoms has been reported to be optimal for antimicrobial activity against a range of bacteria. While the butyl chain in this compound is shorter, modifications to its length could modulate its antimicrobial profile.

The presence of a methoxy group can also contribute to antimicrobial effects. In a study on N-substituted derivatives of (E)-4'-hydroxy-3'-methoxystilbazoles-4, certain compounds demonstrated good antibacterial activity against Gram-positive bacteria like Staphylococcus aureus, Streptococcus faecalis, and Bacillus subtilis. This suggests that the 3-methoxy substitution in this compound could be a beneficial feature for its antimicrobial potential.

The table below summarizes the general trends observed for structural modifications on the antimicrobial activity of related amine compounds.

Structural VariationGeneral Impact on Antimicrobial ActivityExample from Related Compounds
Alkyl Chain LengthOptimal length can enhance activity (e.g., C11-C15 for alkylamines).Studies on various alkylamines.
Methoxy Group PositionPosition can influence potency and spectrum of activity.Derivatives of (E)-4'-hydroxy-3'-methoxystilbazoles-4 showed activity against Gram-positive bacteria.
Presence of Halogens (e.g., -Cl, -Br)Can enhance activity against certain bacterial strains.Substituted benzimidazoles with chloro substituents showed varied activity.
Basic Amine GroupCrucial for activity, allows for interaction with bacterial cell membranes.General characteristic of many antimicrobial amines.

Comparative Analysis with Structurally Similar Compounds

A comparative analysis of this compound with its structural isomers (where the methoxy group is at the ortho or para position) and other related phenylalkylamines can provide further understanding of its potential biological activities.

For antioxidant activity, as previously mentioned, the meta-position of the methoxy group is often associated with higher potency compared to the para-position. Therefore, this compound might be expected to exhibit stronger antioxidant properties than 1-(4-Methoxyphenyl)butan-1-amine. The activity of 1-(2-Methoxyphenyl)butan-1-amine would also be of interest, as ortho-substitution can sometimes lead to unique steric and electronic effects that enhance activity.

In the context of antimicrobial activity, a study on substituted 1-phenylnaphthalenes found that the nature and position of substituents on the phenyl ring significantly impacted their effectiveness against Staphylococcus aureus and Enterococcus faecalis. While not directly analogous, this highlights the principle that even subtle changes in the substitution pattern can lead to marked differences in biological action.

The following table presents a hypothetical comparative analysis based on general SAR principles observed in related compound classes.

CompoundExpected Relative Antioxidant ActivityExpected Relative Antimicrobial ActivityBasis for Comparison
This compoundPotentially higherDependent on specific microbial strainsGeneral observation that meta-substitution can be favorable for antioxidant activity.
1-(4-Methoxyphenyl)butan-1-aminePotentially lowerDependent on specific microbial strainsPara-substitution is sometimes less effective than ortho or meta.
1-(2-Methoxyphenyl)butan-1-aminePotentially highDependent on specific microbial strainsOrtho-substitution can lead to unique electronic and steric effects.
1-Phenylbutan-1-amine (unsubstituted)LowerLowerThe methoxy group is generally an activity-enhancing substituent.

Computational and Theoretical Investigations

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are powerful tools to understand the three-dimensional nature of molecules and their dynamic behavior. For 1-(3-methoxyphenyl)butan-1-amine, these studies are crucial for predicting its preferred shapes and interaction patterns.

Conformational Analysis and Molecular Geometry

The conformational landscape of a molecule dictates its physical and biological properties. For flexible molecules like this compound, which possesses several rotatable bonds, conformational analysis is key to identifying the most stable, low-energy arrangements. While specific conformational analysis data for this compound is not extensively documented in publicly available literature, studies on structurally related and more complex molecules, such as certain urea (B33335) derivatives incorporating a methoxyphenyl group, reveal a tendency for twisted conformations. nih.goviucr.org In these related structures, the phenyl ring is often twisted out of the plane of adjacent functionalities. nih.goviucr.org For this compound, this would imply that the 3-methoxyphenyl (B12655295) group and the butylamine (B146782) side chain are not coplanar. The dihedral angles between the aromatic ring and the side chain are critical parameters determined in such analyses. These studies often employ methods like molecular mechanics or quantum chemical calculations to map the potential energy surface as a function of bond rotations.

A systematic conformational search would likely reveal several low-energy conformers for this compound, arising from the rotation around the C-C bonds of the butyl chain and the C-N bond. The preferred geometry would be a balance of steric hindrance, electronic effects, and potential intramolecular interactions.

Intermolecular Interactions and Hydrogen Bonding Analysis

The amine and methoxy (B1213986) groups in this compound are prime sites for intermolecular interactions, particularly hydrogen bonding. The amine group can act as a hydrogen bond donor, while the nitrogen atom's lone pair and the oxygen atom of the methoxy group can act as hydrogen bond acceptors.

Detailed computational analyses, such as Hirshfeld surface analysis performed on related molecules, can quantify these interactions. nih.goviucr.org For instance, in crystals of related compounds, a variety of hydrogen bonds are observed, including N-H···O and C-H···O interactions. nih.goviucr.org In the context of this compound, the primary amine group (NH2) can form hydrogen bonds with acceptor atoms in its environment. The methoxy group's oxygen can also participate as a hydrogen bond acceptor.

Molecular dynamics (MD) simulations can further elucidate the dynamics of these interactions in a solvent environment, providing a more realistic picture of the molecule's behavior in solution. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations offer a deeper understanding of the electronic properties and reactivity of molecules.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Electronic Structure

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure and reactivity of organic molecules. While specific DFT studies on the reaction mechanisms of this compound are not readily found, this methodology is extensively applied to similar compounds. Such studies can elucidate the pathways of chemical reactions, identify transition states, and calculate activation energies.

DFT calculations can also map the electron density distribution, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. For aromatic amines, the HOMO is typically localized on the aromatic ring and the amine group, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, indicates the sites susceptible to nucleophilic attack.

Computational Approaches to Structure-Activity Relationship (SAR)

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR), uses statistical methods to model this relationship.

For a compound like this compound, which may have potential biological activities, QSAR studies would involve generating a dataset of structurally related molecules with known activities. Computational descriptors, which are numerical representations of the molecules' structural and physicochemical properties (e.g., electronic, steric, and hydrophobic properties), are then calculated. Statistical models are built to correlate these descriptors with the biological activity. Such models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. While specific SAR studies on this compound are not detailed in the available literature, this approach is a cornerstone of modern drug discovery and is applicable to this class of compounds. researchgate.net

Molecular Docking Studies with Protein Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a specific protein target.

While direct molecular docking studies on this compound are not extensively detailed in the available literature, research on structurally related compounds provides a framework for understanding its potential interactions. For instance, docking studies on various amine derivatives and methoxy-containing compounds are common. These studies typically involve preparing the 3D structure of the ligand and the target protein (often obtained from the Protein Data Bank) and then using software like AutoDock to calculate the binding energy, which indicates the affinity of the ligand for the protein. researchgate.net

In studies of similar compounds, like 3-methoxy flavone (B191248) derivatives, molecular docking has been used to investigate their potential as anticancer agents by targeting proteins such as the estrogen receptor-alpha (ER-α) and the epidermal growth factor receptor (EGFR). nih.gov For example, a synthesized derivative, 3-Methoxy-2-(4-(piperidin-1-yl)phenyl)-4H-chromen-4-one, showed a significant binding energy of -10.14 kcal/mol with ER-α. nih.gov Such studies help identify key interactions, like hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site.

Table 1: Example of Molecular Docking Results for a Structurally Related Methoxy Flavone Derivative nih.gov

CompoundProtein TargetBinding Energy (kcal/mol)
3-Methoxy-2-(4-(piperidin-1-yl)phenyl)-4H-chromen-4-oneER-α-10.14
Control Ligand (IOG)ER-α-12.84

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a compound with its biological activity. By identifying key structural properties that influence activity, QSAR enables the rational design of new, more potent compounds. mdpi.com

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) is an advanced QSAR method that uses the 3D structures of ligands to predict their biological activities. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are central to 3D-QSAR. These methods calculate the steric and electrostatic fields around a set of aligned molecules and then use statistical methods, such as partial least squares (PLS), to build a predictive model. mdpi.comsciengine.com

A 3D-QSAR study on a series of phenoxy-alkylamine antagonists of the α1-adrenoceptor provides a relevant example of this methodology. sciengine.com In that study, the crystal structure of a potent analog was used as a template to align the other molecules. The resulting CoMFA model demonstrated high statistical significance, with a cross-validation coefficient (q²) of 0.481 and a regression coefficient (r²) of 0.997. sciengine.com The analysis revealed that steric fields had a greater contribution to the biological activity than electrostatic fields, suggesting that the size and shape of substituents on the phenyl ring are critical for binding to the α1-adrenoceptor. sciengine.com Such models generate contour maps that visualize regions where steric bulk or specific electrostatic charges would increase or decrease activity, guiding the design of new derivatives. researchgate.net

Advanced Computational Characterization

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov It maps the electron distribution of a molecule in a crystal to define a surface, which is then used to analyze close contacts between neighboring molecules. This method provides a detailed picture of all intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the crystal packing. iucr.orgiucr.org

While a crystal structure and corresponding Hirshfeld analysis for this compound itself is not available, studies on analogous compounds, such as 3-{(E)-[4-(4-hydroxy-3-methoxyphenyl)butan-2-ylidene]amino}-1-phenylurea, illustrate the insights gained from this technique. iucr.orgiucr.org The analysis generates a 2D "fingerprint plot" that summarizes the intermolecular contacts.

For related molecular crystals, the most significant contributions to the Hirshfeld surface often come from H···H contacts. nih.gov Other important interactions typically include C···H/H···C and O···H/H···O contacts. nih.gov The analysis identifies specific interactions, like amide-N—H⋯O(amide) hydrogen bonds that can form synthons linking molecules, and other associations such as hydroxyl-O—H⋯N(imine) and phenylamine-N—H⋯O(methoxy) that create supramolecular layers. iucr.orgiucr.org Red spots on the Hirshfeld dnorm map highlight the positions of the shortest and most significant intermolecular contacts. nih.gov

Table 2: Example of Intermolecular Contact Contributions to the Hirshfeld Surface for a Related Compound nih.gov

Interaction TypeContribution to Hirshfeld Surface (%)
H···H41.6%
C···H/H···C28.1%
O···H/H···O13.8%
C···C5.3%
N···H/H···N4.8%
O···C/C···O3.8%
N···C/C···N2.6%

Mechanistic Studies of Reactions Involving 1 3 Methoxyphenyl Butan 1 Amine and Analogues

Dehydrocoupling Mechanisms (e.g., Amine Boranes)

The dehydrocoupling of amine-borane adducts is a significant reaction for the formation of B-N bonds and the release of hydrogen, with applications in chemical hydrogen storage and materials science. nih.gov While direct studies on 1-(3-Methoxyphenyl)butan-1-amine are not prevalent, mechanistic investigations using analogous primary and secondary amines provide a clear framework for understanding this process.

Transition metal catalysts, particularly those based on rhodium and ruthenium, are highly effective in promoting the dehydrocoupling of amine-boranes. marquette.eduwikipedia.org Detailed studies on the dehydrocoupling of dimethylamine-borane (Me₂NH·BH₃) and the dehydropolymerization of methylamine-borane (MeNH₂·BH₃) using a [Rh(Xantphos)]⁺ catalyst have revealed a common mechanistic framework. marquette.eduacs.org A key feature of this mechanism is an induction period where the active catalyst, proposed to be a Rh-amido-borane species, is generated. nih.govmarquette.edu This active species then reversibly binds an additional amine-borane molecule, leading to saturation kinetics that can be described by a Michaelis-Menten type steady-state approximation. nih.govmarquette.edu

The turnover-limiting step in the dehydropolymerization of H₃B·NMeH₂ is suggested to be the N-H activation, with a kinetic isotope effect (KIE) of 2.1 ± 0.2. nih.gov Following N-H activation, either B-N bond formation occurs, leading to polymer chain propagation, or there is an elimination of aminoborane (B14716983). nih.gov For primary amines like methylamine-borane, B-N bond formation and subsequent polymer growth from the metal center is the favored pathway. nih.gov

In contrast, ruthenium-based catalysts, such as [Ru(H)₂(PMe₃){HN(CH₂CH₂PᵗBu₂)₂}], are also highly active for ammonia-borane (AB) dehydrocoupling to form polyaminoborane. wikipedia.org Mechanistic studies combining kinetics, trapping experiments, solid-state NMR, and DFT calculations have led to a proposed mechanism involving two interconnected catalytic cycles. wikipedia.orgresearchgate.net These cycles account for both the metal-mediated dehydrogenation of the substrate to aminoborane and the catalyzed polymer enchainment through the insertion of aminoborane into a H-NH₂BH₃ bond. wikipedia.org

Main group metals, such as magnesium and calcium complexes, have also been shown to catalyze the dehydrocoupling of amines and boranes. researchgate.net The proposed mechanism for these systems involves the formation of a metal hydride intermediate via β-hydride elimination, which is a key step shared with transition metal-catalyzed pathways. acs.org The catalytic activity is influenced by the Lewis acidity of the metal center, with Mg > Ca. acs.org

Catalyst SystemSubstrateKey Mechanistic FeaturesRef.
[Rh(Xantphos)]⁺H₃B·NMeH₂Induction period to form Rh-amido-borane; Saturation kinetics; N-H activation is turnover-limiting. nih.govmarquette.edu
[Ru(H)₂(PMe₃){HN(CH₂CH₂PᵗBu₂)₂}]H₃N·BH₃Two interconnected catalytic cycles; Metal-mediated dehydrogenation and polymer enchainment. wikipedia.orgresearchgate.net
β-diketiminato Mg/Ca complexesAmines and BoranesFormation of metal hydride intermediates via β-hydride elimination; Activity dependent on Lewis acidity (Mg > Ca). acs.orgresearchgate.net

Detailed Analysis of C-N Bond Activation Pathways

The activation and functionalization of the typically inert C(sp³)–N bond in primary aliphatic amines is a challenging yet highly desirable transformation in organic synthesis. Ruthenium-based catalysts have emerged as effective systems for mediating such reactions, providing pathways for deaminative coupling. marquette.edursc.org

Recent mechanistic studies on the ruthenium-catalyzed deaminative coupling of primary amines with ketones have provided significant insights into the C-N bond activation process. marquette.edu A catalytically active ruthenium-catecholate complex has been shown to mediate the regioselective α-alkylation of ketones with amines. marquette.edu

The reaction proceeds through the initial formation of an imine from the amine and ketone. marquette.edu Kinetic studies and Hammett plots indicate a strong promotional effect from electron-releasing groups on the amine substrate (ρ = -0.96 ± 0.1), suggesting that the amine's nucleophilicity is important in the initial stages. marquette.edu DFT studies have revealed a stepwise mechanism for the crucial marquette.eduacs.org-carbon migration step. This pathway involves the formation of a high-valent Ru(IV)-alkyl species as a key intermediate. marquette.edu The formation of this intermediate is a critical step in the cleavage of the C-N bond.

The aforementioned ruthenium-catalyzed deaminative coupling provides a clear example of an intramolecular rearrangement mechanism involving a marquette.eduacs.org-alkyl migration. marquette.edu Following the formation of the Ru-enamine intermediate from the initial imine, the proposed mechanism involves an intramolecular marquette.eduacs.org-alkyl migration. This migration step is facilitated by the ruthenium center and proceeds via the characterized Ru(IV)-alkyl intermediate. marquette.edu This process effectively transfers the alkyl group from the nitrogen atom to the α-carbon of the ketone, resulting in the final α-alkylated product and cleavage of the original C-N bond. marquette.edu

Mechanistic Insights into Amination Reactions

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing amines. wikipedia.org The mechanism of this reaction is highly dependent on the catalyst and substrates involved.

For many transition-metal-catalyzed hydroamination reactions, the activation of the N-H bond of the amine is a critical step in the catalytic cycle. One common mechanism involves the oxidative addition of the N-H bond to a low-valent metal center. For instance, iridium(I) complexes have been shown to catalyze the addition of aniline (B41778) to norbornylene via the activation of the nitrogen-hydrogen bond. rsc.org This process forms an amido-hydrido-metal complex. Subsequent migratory insertion of the alkene into the metal-nitrogen bond, followed by reductive elimination, yields the aminated product and regenerates the active catalyst. rsc.org

The thermodynamics of hydroamination are generally close to neutral, and the reaction is entropically disfavored for intermolecular additions, necessitating catalysis. wikipedia.org The success of the catalytic process often relies on overcoming the repulsion between the nitrogen lone pair and the electron-rich C-C multiple bond. wikipedia.org

Kinetic and Thermodynamic Studies

Kinetic and thermodynamic data are essential for a complete understanding of reaction mechanisms. For the dehydrocoupling of amine-boranes, kinetic studies have been instrumental in elucidating the nature of the active catalyst and the rate-determining steps.

In the [Rh(Xantphos)]⁺-catalyzed dehydrocoupling of H₃B·NMe₂H, the reaction exhibits saturation kinetics, which is consistent with the reversible binding of the amine-borane to the active catalyst. nih.govacs.org For the related dehydropolymerization of H₃B·NMeH₂, a kinetic isotope effect (KIE) of 2.1 ± 0.2 for the N-H/N-D bond suggests that N-H activation is the turnover-limiting step. nih.gov

Thermodynamic studies on the dehydrogenation of ammonia-borane (AB) and methylamine-borane (MeAB) catalyzed by an iridium pincer complex have been conducted using calorimetry. osti.gov These studies have provided experimental values for the enthalpy of reaction (ΔH), revealing that the dehydrogenation processes are significantly exothermic. osti.gov

Reaction TypeCatalyst/SystemKinetic/Thermodynamic DataRef.
Amine-Borane Dehydrocoupling[Rh(Xantphos)]⁺KIE (N-H/N-D) = 2.1 ± 0.2 for H₃B·NMeH₂ dehydropolymerization nih.gov
Amine-Borane DehydrogenationIridium Pincer ComplexCalorimetrically determined exothermic ΔH for AB and MeAB dehydrogenation osti.gov
HydroaminationGeneralApproximately thermochemically neutral overall reaction wikipedia.org
Amine DehydrogenationGeneral Alkyl AminesConsidered medium-strong hydride reductants nih.gov

Empirical Rate Law Determination

The empirical rate law of a reaction provides a mathematical expression of its rate in terms of the concentration of reactants. Determining the rate law is a critical first step in postulating a reaction mechanism. For reactions involving benzylic amines, such as analogues of this compound, a common approach is to study their oxidation.

Rate = k[Amine][Oxidant]

Where 'k' is the second-order rate constant. This finding suggests that the rate-determining step involves a collision between one molecule of the amine and one molecule of the oxidant.

The determination of the reaction order is typically achieved by systematically varying the initial concentration of one reactant while keeping the others in large excess (pseudo-first-order conditions). The observed pseudo-first-order rate constant (k_obs) is then plotted against the concentration of the varied reactant. A linear plot passing through the origin indicates a first-order dependence on that reactant.

Table 1: Representative Data for the Determination of Reaction Order in the Oxidation of a Benzylamine Analogue

[Amine] (mol dm⁻³)[Oxidant] (mol dm⁻³)Initial Rate (mol dm⁻³ s⁻¹)
0.100.102.0 x 10⁻⁵
0.200.104.0 x 10⁻⁵
0.100.204.0 x 10⁻⁵

Such kinetic behavior is consistent with a mechanism where the initial step is the rate-limiting attack of the oxidant on the amine.

Hammett Plot Analysis for Substituent Effects

Hammett plot analysis is a powerful tool used to investigate the electronic effects of substituents on the reactivity of aromatic compounds. By correlating the logarithms of the rate constants (log k) for a series of substituted derivatives with the appropriate Hammett substituent constants (σ), one can deduce information about the charge distribution in the transition state of the rate-determining step. nih.gov The Hammett equation is given by:

log(k/k₀) = ρσ

Where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ (rho) is the reaction constant. The sign and magnitude of ρ provide insight into the mechanism.

In studies of the oxidation of substituted benzylamines and anilines, a negative value for ρ is consistently observed. ias.ac.in This indicates that electron-donating groups on the aromatic ring accelerate the reaction, while electron-withdrawing groups retard it. A negative ρ value signifies the development of a positive charge (or the reduction of a negative charge) at the reaction center in the transition state. This positive charge is stabilized by electron-donating substituents.

For instance, in the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate, a significant negative ρ value was obtained, supporting a mechanism involving the transfer of a hydride ion from the amine to the oxidant in the rate-determining step, which generates a positively charged species. ias.ac.in

Table 2: Hammett Correlation for the Oxidation of para-Substituted Benzylamine Analogues

Substituent (X)σ⁺log(kₓ/kₙ)
OCH₃-0.781.5
CH₃-0.310.6
H0.000.0
Cl0.11-0.2
NO₂0.79-1.5

This table contains representative data for a Hammett plot for the oxidation of para-substituted benzylamines, illustrating a negative correlation between log(kₓ/kₙ) and the substituent constant σ⁺. The ρ value for such a plot would be negative.

The linear relationship observed in the Hammett plot for these reactions suggests that the mechanism is consistent across the series of substituted analogues.

Carbon Isotope Effects in Reaction Mechanisms

Kinetic Isotope Effects (KIEs) are a sensitive probe for investigating reaction mechanisms, particularly for identifying the rate-determining step and the nature of the transition state. The KIE is the ratio of the rate constant of a reaction with a lighter isotope (k_light) to that with a heavier isotope (k_heavy). For carbon, this is expressed as k¹²/k¹³.

A primary carbon KIE (k¹²/k¹³ > 1) is observed when a bond to the carbon atom is broken or formed in the rate-determining step. core.ac.uk The magnitude of the KIE can provide information about the extent of bond cleavage in the transition state. wikipedia.org

In the context of reactions involving this compound and its analogues, the most relevant carbon KIE would be at the benzylic carbon (C1), as many reactions, such as oxidation, involve the cleavage of the C1-H bond.

Furthermore, a study on the flavoprotein-catalyzed oxidation of an aliphatic amine reported a ¹³C kinetic isotope effect of 1.025. nih.gov This value is consistent with a significant change in bonding at the carbon atom in the transition state, as would be expected for a hydride transfer mechanism. nih.gov

Table 3: Representative Kinetic Isotope Effects in the Oxidation of Benzylic Amine Analogues

Isotopic SubstitutionReactionk_light / k_heavyInterpretationReference
C-H vs C-DOxidation of Benzylamine5.77C-H bond cleavage is rate-determining ias.ac.in
¹²C vs ¹³COxidation of an Aliphatic Amine1.025Significant bonding change at carbon in the transition state nih.gov

These findings strongly support a mechanism for the oxidation of benzylic amines that involves the cleavage of the benzylic C-H bond in the rate-limiting step, likely through a hydride transfer process. This leads to the formation of an electron-deficient transition state, which is consistent with the negative ρ values observed in Hammett studies.

In-depth Analysis of this compound in Scientific Research

A comprehensive review of the academic and research applications of the chemical compound this compound reveals a notable scarcity of published literature. While the compound is cataloged by chemical suppliers, indicating its availability for research purposes, its specific uses and applications are not detailed in accessible scientific papers or patents.

This article aims to address the specified areas of interest for this compound. However, targeted searches for its application as a synthetic building block, in catalysis, materials science, and non-clinical biological chemistry have yielded no specific documented examples. The compound, with the CAS Number 1864057-25-9 for its hydrochloride salt, remains largely uncharacterized in the scientific literature regarding its practical applications in these fields.

The following sections reflect the absence of specific research findings for this compound. The information provided is based on general principles of related chemical structures, as direct evidence for the target compound is not available.

Applications in Academic Research and Chemical Sciences Excluding Clinical Human Trials

A thorough review failed to identify any literature detailing the use of this compound for the following specific applications:

Green Chemistry and Sustainable Synthesis Research

While general methods for the environmentally friendly synthesis of amines are documented, their specific application to this compound is not described in the available literature.

Future Directions and Emerging Research Avenues

Exploration of Undiscovered Reactivity

The reactivity of 1-(3-Methoxyphenyl)butan-1-amine is largely dictated by the nucleophilic character of the amine group and the chemistry of the methoxy-substituted aromatic ring. Future research will likely focus on uncovering novel transformations that exploit these features in innovative ways.

Catalytic C-H Functionalization: A significant area for exploration is the direct functionalization of the C-H bonds on the butyl chain and the aromatic ring. Modern catalytic methods, employing transition metals like palladium, rhodium, or iridium, could enable the introduction of new functional groups at positions that are otherwise difficult to access. This would open up pathways to a diverse range of derivatives with unique properties.

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis could unveil new reaction pathways. For instance, the generation of radical intermediates from the amine could facilitate novel carbon-carbon or carbon-heteroatom bond formations, which are not achievable through traditional thermal methods.

Biocatalytic Transformations: The enzymatic derivatization of this compound represents a green and highly selective approach to novel compounds. Enzymes such as monoamine oxidases or engineered transaminases could be employed for selective modifications, offering a sustainable alternative to conventional chemical methods. nih.govnih.govtandfonline.com

Development of Highly Enantioselective and Diastereoselective Syntheses

While methods for the synthesis of chiral amines are known, the development of more efficient and highly stereoselective routes remains a key objective. Future efforts will likely concentrate on advanced catalytic systems that can deliver high yields with exceptional control over the three-dimensional arrangement of atoms.

Asymmetric Hydrogenation: The asymmetric hydrogenation of corresponding imine precursors is a powerful strategy for producing enantiomerically pure amines. acs.orgnih.govnih.gov The development of novel chiral catalysts, particularly those based on earth-abundant and non-toxic metals, will be a priority. chiralpedia.com The goal is to achieve near-perfect enantioselectivity under mild reaction conditions.

Organocatalysis: Chiral organocatalysts, which are small organic molecules, offer a metal-free alternative for asymmetric synthesis. chiralpedia.com Designing new primary or secondary amine-based catalysts could lead to highly efficient and selective methods for the synthesis of this compound and its analogs. rsc.org

Enzymatic Kinetic Resolution: Biocatalytic methods, such as the use of lipases or proteases for the kinetic resolution of racemic mixtures, can provide access to enantiopure amines with high optical purity. nih.govnih.govtandfonline.com

Synthetic Strategy Catalyst/Method Potential Advantages
Asymmetric HydrogenationChiral transition metal complexes (e.g., Rh, Ir, Ru)High efficiency, high enantioselectivity, atom economy. acs.orgnih.govnih.gov
OrganocatalysisChiral primary/secondary amines, phosphoric acidsMetal-free, environmentally benign, high stereocontrol. chiralpedia.comrsc.org
BiocatalysisEnzymes (e.g., transaminases, lipases)High selectivity, mild reaction conditions, sustainability. nih.govnih.govtandfonline.com

Advanced Computational Modeling for Predictive Research

Computational chemistry is an indispensable tool for understanding and predicting chemical behavior. For this compound, advanced modeling techniques can provide deep insights into its properties and reactivity.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to elucidate the mechanisms of known and potential reactions involving this amine. nih.govresearchgate.netrsc.org By modeling transition states and reaction intermediates, researchers can gain a detailed understanding of the factors that control reactivity and selectivity. This knowledge can then be used to optimize reaction conditions and design more efficient synthetic routes.

Pharmacophore Modeling: In the context of medicinal chemistry, pharmacophore modeling can be used to identify the essential structural features of this compound and its derivatives that are responsible for potential biological activity. ijper.orgnih.govdergipark.org.tr This can guide the design of new molecules with improved therapeutic properties.

Predictive Models for Physicochemical Properties: Computational models can be developed to predict various physicochemical properties of new derivatives, such as solubility, lipophilicity, and metabolic stability. This can help to prioritize synthetic targets and reduce the need for extensive experimental screening.

Integration with Machine Learning for Accelerated Discovery

The intersection of chemistry and artificial intelligence is creating new paradigms for accelerated discovery. Machine learning (ML) algorithms can be trained on large datasets of chemical information to predict reaction outcomes, design novel catalysts, and even propose new synthetic routes.

Retrosynthesis Prediction: AI-powered retrosynthesis tools can suggest synthetic pathways to this compound and its derivatives, potentially uncovering more efficient or novel routes that may not be obvious to a human chemist. nih.govengineering.org.cnarxiv.orgarxiv.orgmicrosoft.com

Catalyst Design and Optimization: ML models can be trained to predict the performance of different catalysts for the enantioselective synthesis of this amine. chemrxiv.orgnih.gov This can significantly speed up the process of identifying the optimal catalyst for a given transformation, reducing the amount of experimental work required.

Prediction of Reaction Outcomes: Machine learning algorithms can be used to predict the major products of reactions involving this compound under various conditions. acs.orgbohrium.commit.edu This predictive capability can help to avoid failed experiments and guide the design of successful synthetic strategies.

Machine Learning Application Potential Impact
Retrosynthesis PredictionDiscovery of novel and more efficient synthetic routes. nih.govengineering.org.cnarxiv.orgarxiv.orgmicrosoft.com
Catalyst DesignAccelerated identification of optimal catalysts for asymmetric synthesis. chemrxiv.orgnih.gov
Reaction Outcome PredictionReduced experimental effort and improved synthetic success rates. acs.orgbohrium.commit.edu

Novel Applications in Specialized Fields of Chemical Science

The unique combination of a chiral amine and a methoxyphenyl group suggests that this compound and its derivatives could find applications in several specialized areas of chemical science.

Functionalized Materials: The amine group provides a handle for incorporating this molecule into larger structures, such as polymers or porous frameworks. oaepublish.com Amine-functionalized materials can have applications in areas such as gas capture, catalysis, and environmental remediation. nih.govmdpi.com The methoxy (B1213986) group can also be further functionalized to tune the properties of these materials.

Asymmetric Catalysis: The chiral nature of this compound makes it a potential candidate for use as a chiral ligand or organocatalyst in asymmetric reactions. rsc.orgacs.org Further derivatization could lead to the development of novel and effective catalysts for a variety of transformations.

Medicinal Chemistry: The methoxyphenylamine motif is present in many biologically active compounds. Future research could explore the potential of this compound as a scaffold for the development of new therapeutic agents. Its derivatives could be screened for a wide range of biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Methoxyphenyl)butan-1-amine, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves condensation reactions between substituted benzaldehyde derivatives (e.g., 3-methoxybenzaldehyde) and butan-1-amine under reductive amination conditions. Catalysts like sodium cyanoborohydride (NaBH3CN) or palladium-based catalysts can enhance efficiency . Temperature control (e.g., 60–80°C) and solvent selection (e.g., methanol or dichloromethane) are critical for minimizing side reactions. Purification via recrystallization or chromatography (HPLC) ensures high purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use NMR (¹H and ¹³C) to confirm the methoxy group's position and amine protonation state. IR spectroscopy identifies N-H and C-O stretches. Mass spectrometry (LC-MS) validates molecular weight (calc. 179.26 g/mol). Computational tools (DFT) model electronic effects of the 3-methoxy substituent on aromatic ring electron density .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer : Begin with in vitro assays:

  • Receptor binding : Screen for affinity at serotonin/dopamine receptors (common targets for arylalkylamines) via radioligand displacement assays .
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to assess safety thresholds .
  • Enzyme inhibition : Test monoamine oxidase (MAO) inhibition potential using fluorometric kits .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity, and what methods resolve enantiomers?

  • Methodological Answer : Enantiomers (R/S) may exhibit divergent receptor binding profiles. Resolve via chiral chromatography (e.g., Chiralpak® columns) or enzymatic resolution using lipases . Compare IC50 values in receptor assays to quantify enantioselectivity. Computational docking studies (AutoDock Vina) predict binding poses to explain differences .

Q. What computational strategies predict the pharmacokinetic properties of this compound?

  • Methodological Answer : Use QSAR models (e.g., SwissADME) to estimate logP (lipophilicity), blood-brain barrier permeability, and metabolic stability. Molecular dynamics simulations (GROMACS) model interactions with cytochrome P450 enzymes to predict metabolite formation . Validate predictions with in vitro hepatic microsome assays .

Q. How can researchers address contradictory data on the compound’s biological activity across studies?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, solvent) or impurity levels. Standardize protocols:

  • Purity validation : Require ≥98% purity (HPLC) and characterize impurities via GC-MS .
  • Dose-response curves : Use consistent concentration ranges (e.g., 1 nM–100 µM) across assays .
  • Meta-analysis : Compare structural analogs (e.g., 4-methoxy vs. 3-methoxy derivatives) to isolate substituent effects .

Q. What strategies optimize the compound’s stability in solution for long-term studies?

  • Methodological Answer : Stability depends on pH and storage conditions. Conduct accelerated degradation studies:

  • pH stability : Test buffered solutions (pH 3–9) at 40°C for 72 hours; analyze via LC-MS for degradation products .
  • Light sensitivity : Store in amber vials under nitrogen to prevent oxidation .
  • Lyophilization : Freeze-dry for long-term storage if aqueous stability is poor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.